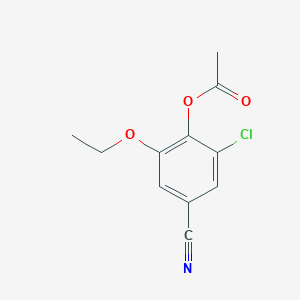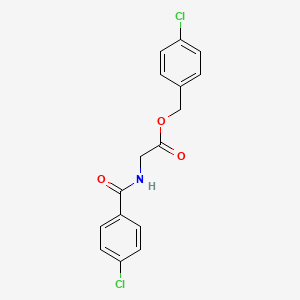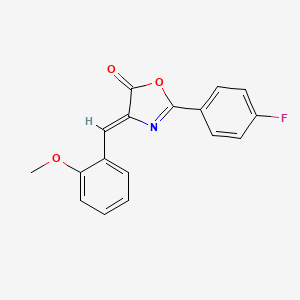
N'-(3-furylmethylene)-2-(2-nitrophenoxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-furylmethylene)-2-(2-nitrophenoxy)propanohydrazide, commonly known as FNP, is a chemical compound that has been studied for its potential use in various scientific research applications. FNP has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated. In
Mécanisme D'action
The mechanism of action of FNP is not fully understood, but studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. FNP may also inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition, FNP may exert its antibacterial effects by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
FNP has been shown to have both biochemical and physiological effects. Biochemically, FNP has been shown to decrease the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, cyclin B1, and cyclin D1. Physiologically, FNP has been shown to inhibit tumor growth in mice models and reduce the size of tumors in vitro. FNP has also been shown to have antibacterial effects in vitro, with minimal inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FNP in lab experiments is its potential as a potent anti-cancer and antibacterial agent. FNP has been shown to have cytotoxic effects on cancer cells and promising antibacterial effects against MRSA and other bacterial strains. However, one limitation of using FNP in lab experiments is its potential toxicity, as studies have shown that FNP may induce toxicity in normal cells at higher concentrations.
Orientations Futures
For research on FNP include investigating its potential use as a therapeutic agent for cancer and bacterial infections. Further studies are needed to understand the mechanism of action of FNP and its potential toxicity in normal cells. In addition, future studies could investigate the potential use of FNP in combination with other anti-cancer or antibacterial agents to enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
FNP can be synthesized using several methods, including the reaction of 2-nitrophenol with furfural in the presence of hydrazine hydrate and acetic acid. This reaction results in the formation of N-(3-furylmethylene)-2-nitrophenylhydrazine, which is then reacted with 2-chloro-2-methylpropionic acid to form FNP. Other methods involve the reaction of furfural with 2-nitrobenzaldehyde in the presence of hydrazine hydrate and acetic acid, followed by the reaction with 2-chloro-2-methylpropionic acid.
Applications De Recherche Scientifique
FNP has been studied for its potential use in various scientific research applications, including as a potential anti-cancer agent. Studies have shown that FNP has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. FNP has also been studied for its potential use as an antibacterial agent, with promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Propriétés
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-(2-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-10(14(18)16-15-8-11-6-7-21-9-11)22-13-5-3-2-4-12(13)17(19)20/h2-10H,1H3,(H,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJDEMLJMVMKP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=COC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(3-furylmethylene)-2-{2-nitrophenoxy}propanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)
![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)





![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)